6-(3,3,3-Trifluoropropoxy)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3,3,3-trifluoropropoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)3-4-16-7-2-1-6(5-13-7)8(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDXIVWIBZJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 6-(3,3,3-Trifluoropropoxy)nicotinic Acid
The construction of the this compound scaffold can be achieved through several strategic pathways. The primary methods involve either building the substituted pyridine (B92270) ring with the desired functionalities in place or performing key transformations on pre-existing nicotinic acid precursors. A common strategy focuses on the late-stage introduction of the trifluoropropoxy moiety to a functionalized nicotinic acid ester, which is then hydrolyzed to yield the final acid.
Preparation of Key Intermediates
A crucial aspect of the synthesis is the efficient preparation of key intermediates that can be readily converted to the target molecule. A logical and widely used intermediate is an ester of 6-hydroxynicotinic acid, which serves as a handle for introducing the desired alkoxy group.
While the user's outline specifies 2-Amino-6-hydroxynicotinate, a more conventional and documented key intermediate for this synthetic goal is an ester of 6-hydroxynicotinic acid. The synthesis of 6-hydroxynicotinic acid can be accomplished through various methods, including the hydrolysis of 6-chloronicotinic acid nitrile or the enzymatic hydroxylation of nicotinic acid itself. orgsyn.orggoogle.com For laboratory-scale synthesis, a common route starts from coumalic acid.
Methyl coumalate can be prepared by the esterification of coumalic acid with methanol in the presence of concentrated sulfuric acid. orgsyn.org This intermediate is then treated with ammonium hydroxide, followed by a rearrangement in hot aqueous sodium hydroxide, to yield 6-hydroxynicotinic acid. orgsyn.org Subsequent esterification, for example, using ethanol and a catalytic amount of strong acid, provides the ethyl 6-hydroxynicotinate intermediate.
| Reactant | Reagents | Product | Typical Yield |
| Coumalic Acid | 1. H₂SO₄, Methanol 2. NH₄OH, then NaOH(aq) | 6-Hydroxynicotinic Acid | 72-91% orgsyn.org |
| 6-Hydroxynicotinic Acid | Ethanol, H₂SO₄ (cat.) | Ethyl 6-hydroxynicotinate | Good to Excellent |
With the ethyl 6-hydroxynicotinate intermediate in hand, the 3,3,3-trifluoropropoxy group is introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group at the 6-position with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a trifluoropropyl source.
The ethyl 6-hydroxynicotinate is typically treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting pyridinoxide is then reacted with an electrophilic source of the trifluoropropyl group, such as 3,3,3-trifluoropropyl tosylate or 1-bromo-3,3,3-trifluoropropane. The reaction mixture is heated to ensure complete conversion to ethyl 6-(3,3,3-trifluoropropoxy)nicotinate. The final step is the hydrolysis of the ester under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup to afford the target this compound.
| Substrate | Reagents | Intermediate Product |
| Ethyl 6-hydroxynicotinate | 1. NaH, DMF 2. TsO(CH₂)₂CF₃ | Ethyl 6-(3,3,3-trifluoropropoxy)nicotinate |
| Ethyl 6-(3,3,3-trifluoropropoxy)nicotinate | 1. LiOH, H₂O/THF 2. HCl(aq) | This compound |
Derivatization from Related Nicotinic Acid Precursors
An alternative and highly effective strategy for synthesizing 6-alkoxy-substituted nicotinic acids involves nucleophilic aromatic substitution (SNAr) on a 6-halonicotinic acid precursor. nih.gov This method is often preferred for its efficiency and the commercial availability of starting materials like 6-chloronicotinic acid.
The process begins with the esterification of 6-chloronicotinic acid to prevent the carboxylate group from interfering with the substitution reaction. The resulting ethyl 6-chloronicotinate is then reacted with 3,3,3-trifluoropropanol in the presence of a strong base. The alkoxide of 3,3,3-trifluoropropanol, generated in situ by a base such as sodium hydride or lithium hydroxide, displaces the chloride at the 6-position of the pyridine ring. google.com This SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group. The reaction is typically carried out in a high-boiling aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. google.com Finally, saponification of the resulting ester yields this compound.
Synthesis of Analogues and Related Derivatives
The carboxylic acid functionality of this compound provides a convenient handle for the synthesis of a wide array of analogues, primarily through esterification and amidation reactions. These derivatives are often synthesized to modulate the compound's biological activity, solubility, or pharmacokinetic properties.
Esterification and Amidation Reactions of Nicotinic Acid Derivatives
Esterification: The synthesis of esters from this compound can be achieved through several standard methods. A common laboratory procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, typically under reflux conditions. scholarsresearchlibrary.com For more sensitive alcohols or milder conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used. Alternatively, the nicotinic acid can first be converted to a more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.comnih.gov This acid chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the corresponding ester. google.com
Amidation: Amides are synthesized by reacting this compound with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A widely used method involves converting the acid to its acid chloride, which then readily reacts with an amine to form the amide bond. nih.gov Another common approach is to use peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like triethylamine or diisopropylethylamine (DIPEA). These reagents facilitate amide bond formation under mild conditions with high yields. google.com Direct conversion of nicotinic acid esters to amides can also be achieved by heating the ester with ammonia or an amine. google.com
| Reaction Type | Starting Material | Reagents | Product Class |
| Esterification | This compound | 1. SOCl₂ 2. R-OH, Pyridine | Esters |
| Amidation | This compound | 1. Oxalyl Chloride 2. R₂-NH, Et₃N | Amides |
| Amidation (Direct) | This compound | Amine, EDC, HOBt | Amides |
Formation of Hydrazide and Schiff Base Derivatives from Nicotinic Acid
The transformation of nicotinic acid into its hydrazide and subsequent Schiff base derivatives represents a fundamental pathway to a diverse range of compounds. Nicotinic acid hydrazide is a key intermediate, typically synthesized from a nicotinic acid ester, such as ethyl nicotinate or methyl nicotinate, through a process called hydrazinolysis. This reaction involves refluxing the ester with hydrazine hydrate. mdpi.comnih.govresearchgate.net Alternatively, nicotinic acid can be first converted to nicotinoyl chloride using a chlorinating agent like phosphorus pentachloride, which is then reacted with hydrazine hydrate to yield the hydrazide. researchgate.net
Once formed, nicotinic acid hydrazide possesses a reactive -NH2 group that readily undergoes condensation reactions with various carbonyl compounds, specifically aldehydes and ketones, to form nicotinic acid hydrazones, a class of Schiff bases. researchgate.net This reaction is characterized by the formation of an azomethine or imine group (-C=N-).
The conventional method for synthesizing these Schiff bases involves refluxing the nicotinic acid hydrazide and an appropriate aldehyde or ketone in an organic solvent, often with a catalytic amount of an acid like glacial acetic acid. researchgate.nettandfonline.comtandfonline.com However, greener synthetic routes have been developed that utilize natural catalysts, such as lemon juice, or employ methods like sonication and microwave irradiation to reduce reaction times and avoid hazardous solvents. tandfonline.comtandfonline.comscispace.compharmascholars.com
The general reaction scheme is as follows:
Esterification: Nicotinic acid is converted to its methyl or ethyl ester.
Hydrazinolysis: The nicotinic acid ester reacts with hydrazine hydrate (NH2NH2·H2O) to form nicotinic acid hydrazide. mdpi.com
Schiff Base Formation: The nicotinic acid hydrazide is condensed with an aldehyde (R-CHO) or a ketone to yield the corresponding Schiff base derivative. researchgate.netmocedes.org
A variety of aldehydes, including aromatic and heterocyclic aldehydes, have been used to create a library of nicotinic acid-based Schiff bases. researchgate.netscispace.com
Table 1: Examples of Reagents and Conditions for Hydrazide and Schiff Base Synthesis
| Reaction Step | Starting Material | Reagents | Conditions | Product |
|---|---|---|---|---|
| Hydrazide Formation | Ethyl Nicotinate | Hydrazine Hydrate | Reflux in Methanol | Nicotinic Acid Hydrazide |
| Schiff Base Formation (Conventional) | Nicotinic Acid Hydrazide + Aromatic Aldehyde | Glacial Acetic Acid (catalyst) | Reflux in Ethanol (6-8 hours) | Nicotinic Acid Hydrazone (Schiff Base) |
| Schiff Base Formation (Green) | Nicotinic Acid Hydrazide + Aldehyde | Lemon Juice (catalyst) | Stirring at Room Temperature in Ethanol | Nicotinic Acid Hydrazone (Schiff Base) |
Cyclization and Condensation Reactions for Novel Nicotinic Acid Scaffolds
The nicotinic acid framework and its derivatives, particularly the Schiff bases, serve as versatile precursors for constructing more complex heterocyclic systems through cyclization and condensation reactions. These reactions are instrumental in creating novel molecular scaffolds.
Schiff bases derived from nicotinic acid hydrazide are key intermediates for the synthesis of various five- and six-membered heterocyclic rings. scispace.com For instance, they can undergo cyclization to form thiazolidinone and oxadiazole rings.
Thiazolidinone Derivatives: The reaction of a nicotinic acid Schiff base with thioglycolic acid in the presence of a catalyst like zinc chloride leads to the formation of 2,3-disubstituted-4-thiazolidinone derivatives. researchgate.net This reaction involves the cyclization of the imine with the thiolactic acid.
Oxadiazole Derivatives: Substituted 1,3,4-oxadiazole derivatives can be synthesized from Schiff bases of nicotinic acid. researchgate.net This transformation typically involves an oxidative cyclization step.
Condensation reactions are also employed to build novel scaffolds. A classic approach involves the condensation of a pyridine carboxylic acid with an amine-containing intermediate to form an amide bond. nih.gov For example, nicotinic acid can be reacted with a diarylamine intermediate using a condensation agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 1-Hydroxybenzotriazole (HOBt) to produce novel nicotinamide (B372718) derivatives. nih.gov
Table 2: Examples of Cyclization and Condensation Reactions
| Reaction Type | Nicotinic Acid Derivative | Key Reagents | Resulting Scaffold |
|---|---|---|---|
| Cyclization | Nicotinic Acid Schiff Base | Thioglycolic Acid, Zinc Chloride | Thiazolidinone |
| Oxidative Cyclization | Nicotinic Acid Schiff Base | - | 1,3,4-Oxadiazole |
| Condensation | Nicotinic Acid | Diarylamine, EDCI, HOBt | Nicotinamide |
These synthetic strategies allow for the structural elaboration of the nicotinic acid core, leading to the generation of diverse chemical libraries with unique three-dimensional structures.
Advanced Synthetic Techniques for Fluorinated Nicotinic Acid Derivatives
The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) or trifluoropropoxy group, into the nicotinic acid scaffold can significantly alter its physicochemical properties. Advanced synthetic techniques are often required for the efficient and selective incorporation of these moieties.
One established route to fluorinated nicotinic acids involves starting with a pre-fluorinated building block. For instance, 6-(Trifluoromethyl)nicotinic acid can be synthesized from 2-chloro-6-(trifluoromethyl)nicotinic acid via catalytic hydrogenation, where the chlorine atom is selectively removed using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. chemicalbook.com
More advanced methods focus on the late-stage introduction of fluorine, which is highly valuable in medicinal chemistry.
Copper-Mediated Fluorination: Transition-metal-mediated nucleophilic fluorination has emerged as a powerful tool. Copper-mediated methods allow for the fluorination of aryl boronic acids and their derivatives with high functional group tolerance. nih.gov This approach could be applied to a suitably functionalized pyridine precursor, such as a boronic acid derivative of the nicotinic acid scaffold, to introduce a fluorine atom.
Radiolabeling with Fluorine-18: For applications in Positron Emission Tomography (PET) imaging, nicotinic acid derivatives are often labeled with the radioisotope Fluorine-18 (¹⁸F). An advanced technique for this is the "fluorination on the Sep-Pak" method, which facilitates a rapid and automated synthesis. mdpi.com This process involves preparing an activated precursor, such as a trimethylammonium salt of a nicotinic acid ester, which then reacts with [¹⁸F]fluoride. This one-step synthesis is a significant improvement over older, multi-step methods. mdpi.com
The development of novel fluoroalkylating reagents and transition-metal catalysis are key strategies for accessing a wide array of fluorinated nicotinic acid derivatives. rsc.org These methods provide powerful tools for the site-selective modification of the nicotinic acid core, enabling the synthesis of complex molecules like this compound.
Structure Activity Relationship Sar Studies and Molecular Design
Computational Chemistry and Molecular Modeling in SAR Elucidation
No computational studies, such as molecular docking or quantum chemical calculations, specifically involving 6-(3,3,3-Trifluoropropoxy)nicotinic acid were found.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research specifically detailing the Structure-Activity Relationship (SAR) studies, molecular design, docking studies, binding affinity predictions, molecular dynamics simulations, or quantum chemical calculations for the chemical compound This compound .
Despite extensive queries targeting these specific areas of computational and medicinal chemistry, the search yielded no dedicated studies or datasets for this particular molecule. General information regarding nicotinic acid and its various other derivatives is available; however, these findings are not directly applicable to the unique trifluoropropoxy substitution at the 6-position of the nicotinic acid core.
Therefore, it is not possible to provide an article that adheres to the requested outline, as the specific experimental and computational data required for each section (Docking Studies and Binding Affinity Predictions, Mechanistic Insights from Molecular Dynamics Simulations, and Quantum Chemical Calculations for Electronic Properties) are not present in the current body of scientific literature.
Any attempt to generate the requested content would necessitate the fabrication of data and research findings, which would be scientifically unsound and misleading.
Preclinical Biological Activities and Mechanisms of Action
In Vivo Preclinical Animal Studies
Evaluation of Biological Efficacy in Disease Models (e.g., Carrageenan Induced Arthritis in Rats)
No preclinical studies evaluating the biological efficacy of 6-(3,3,3-Trifluoropropoxy)nicotinic acid in the carrageenan-induced arthritis model in rats were identified in the performed search. The carrageenan-induced arthritis model is a standard method for evaluating the anti-inflammatory properties of novel compounds. nih.govmedipol.edu.trnih.gov
Assessment of Systemic Biological Responses in Animal Models
Preclinical Research on this compound Remains Undisclosed
Extensive searches of scientific literature and databases have revealed no publicly available preclinical pharmacokinetic or metabolic data for the chemical compound this compound.
Despite a thorough investigation for information pertaining to its absorption, distribution, metabolism, and excretion (ADME) in animal models, no studies on its biodistribution, metabolic breakdown, or the enzyme systems involved in its processing could be located.
Consequently, the creation of a detailed article adhering to the requested scientific outline on the preclinical pharmacokinetic and metabolic research of this specific compound is not possible at this time. The required data for sections concerning radiotracer studies in mice, identification of catabolites in rats, investigation of first-pass metabolism, the impact of structural modifications on its pharmacokinetic profile, and the roles of specific enzymes like CYP2E1 and Nicotinamide (B372718) N-methyltransferase in its metabolism are absent from the public domain.
Information is available for the parent compound, nicotinic acid, and for general principles of drug metabolism, including the roles of CYP450 enzymes and Nicotinamide N-methyltransferase (NNMT) in processing various substances. For instance, nicotinic acid itself undergoes extensive metabolism, and its pharmacokinetic profile can be influenced by different formulations. researchgate.netresearchgate.net Similarly, the introduction of fluorine into molecules is a known strategy in medicinal chemistry to modulate ADME properties, often enhancing metabolic stability and cell permeability. nih.govnih.gov
However, without specific studies on this compound, any discussion of its preclinical profile would be speculative and not based on scientific evidence. The precise effects of the 3,3,3-trifluoropropoxy substitution on the nicotinic acid backbone have not been documented in accessible research.
General Context of Related Metabolic Pathways
While no data exists for the target compound, the enzymes mentioned in the proposed outline are well-characterized.
CYP2E1 : This enzyme is a member of the cytochrome P450 superfamily and is known to metabolize small molecules, including ethanol and various xenobiotics. wikipedia.org It can be induced by substances like pyridine (B92270), and its activity is primarily located in the endoplasmic reticulum. wikipedia.orgnih.gov
Nicotinamide N-methyltransferase (NNMT) : This enzyme plays a role in the metabolism of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds. wikipedia.orgnih.gov It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the substrate. wikipedia.orgnih.gov
The absence of research on this compound means its potential interaction with these or other enzyme systems remains unknown. Further investigation and publication of preclinical data would be necessary to characterize its pharmacokinetic and metabolic profile.
Analytical Methodologies for Research and Characterization
Spectroscopic and Chromatographic Techniques for Compound Characterization
Spectroscopic and chromatographic methods are indispensable tools for the qualitative analysis of 6-(3,3,3-Trifluoropropoxy)nicotinic acid, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.
In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region, with their splitting patterns (e.g., doublet, doublet of doublets) revealing their coupling relationships and positions on the ring. The protons of the propoxy chain would also exhibit characteristic signals, with the methylene (B1212753) group adjacent to the oxygen appearing at a different chemical shift than the methylene group adjacent to the trifluoromethyl group. The latter would likely show splitting due to coupling with the fluorine atoms.
The ¹³C NMR spectrum complements the ¹H NMR by showing signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the carboxylic acid group, and the trifluoropropoxy side chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete structural assignment. Heteronuclear correlation experiments like HMQC and HMBC can establish direct and long-range correlations between protons and carbons, respectively, confirming the connectivity between the trifluoropropoxy group and the nicotinic acid backbone.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-2 | 8.9 - 9.1 | 151 - 153 |
| Pyridine H-4 | 8.2 - 8.4 | 140 - 142 |
| Pyridine H-5 | 7.4 - 7.6 | 125 - 127 |
| Carboxyl H | 12.0 - 13.0 | 165 - 167 |
| O-CH₂ | 4.5 - 4.7 | 65 - 67 |
| CF₃-CH₂ | 2.8 - 3.0 | 30 - 32 (quartet) |
| Pyridine C-2 | - | 151 - 153 |
| Pyridine C-3 | - | 135 - 137 |
| Pyridine C-4 | - | 140 - 142 |
| Pyridine C-5 | - | 125 - 127 |
| Pyridine C-6 | - | 162 - 164 |
| Carboxyl C=O | - | 165 - 167 |
| O-CH₂ | - | 65 - 67 |
| CF₃-CH₂ | - | 30 - 32 |
| CF₃ | - | 123 - 125 (quartet) |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it provides a powerful tool for both identification and quantification.
In a typical mass spectrum, the compound would be ionized, often by electrospray ionization (ESI) in LC-MS, to produce a molecular ion. For this compound (C₉H₈F₃NO₃), the expected exact mass of the neutral molecule is approximately 235.04 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 236.05, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 234.03.
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the ether bond, leading to the loss of the trifluoropropoxy group or parts of it, and the decarboxylation of the nicotinic acid moiety. These specific fragment ions help to confirm the identity of the compound.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 236.05 | Protonated molecular ion |
| [M-H]⁻ | 234.03 | Deprotonated molecular ion |
| [M-COOH]⁺ | 191.06 | Loss of the carboxyl group |
| [C₆H₄NO₂]⁺ | 122.02 | Nicotinic acid fragment after loss of the side chain |
Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule. This technique measures the absorption of infrared radiation by the molecule, which causes specific bonds to vibrate at characteristic frequencies.
The IR spectrum of this compound would show several key absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The aromatic C=C and C=N bonds of the pyridine ring would produce absorptions in the 1400-1600 cm⁻¹ region. Furthermore, the presence of the trifluoromethyl group would be confirmed by strong C-F stretching bands, typically found in the 1000-1350 cm⁻¹ range. The C-O-C (ether) linkage of the propoxy group would also have a characteristic stretching vibration, usually between 1000-1300 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |
| C-F (Trifluoromethyl) | 1000 - 1350 | Strong |
Quantitative Analysis of this compound and Metabolites
For the quantitative determination of this compound and its potential metabolites in biological or environmental samples, chromatographic techniques are paramount.
High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of nicotinic acid and its derivatives. A reversed-phase HPLC method, likely using a C18 column, would be suitable for separating this compound from a complex matrix. The mobile phase would typically consist of an aqueous buffer (such as acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode.
Detection is often achieved using a UV-Vis detector, as the pyridine ring of the nicotinic acid moiety is a chromophore that absorbs UV light, typically around 260 nm. This allows for sensitive and selective quantification. For even greater sensitivity and selectivity, especially in complex biological matrices like plasma, HPLC coupled with mass spectrometry (LC-MS/MS) is the method of choice.
In some cases, where the parent compound or its metabolites lack a strong chromophore or when enhanced sensitivity is needed, post-column derivatization can be employed. This involves reacting the analyte after it elutes from the HPLC column with a reagent that forms a highly fluorescent or colored product, which can then be detected with high sensitivity by a fluorescence or UV-Vis detector.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that is particularly useful for the analysis of volatile and semi-volatile organic compounds. Due to the low volatility of this compound, which contains a carboxylic acid group, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative.
This technique is exceptionally well-suited for impurity profiling, allowing for the identification and quantification of volatile impurities that may be present from the synthesis process. By separating the components of a mixture in the gas phase and then detecting them with a mass spectrometer, GC-MS can provide definitive identification of trace-level contaminants. The mass spectrometer's ability to provide molecular weight and fragmentation information is crucial for the structural elucidation of unknown impurities.
Method Development and Validation for Research Applications
The development and validation of analytical methods are fundamental to obtaining reliable and reproducible data in the research and characterization of novel compounds like this compound. These processes ensure that the chosen analytical procedure is suitable for its intended purpose.
For a polar, fluorinated molecule such as this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for separation and quantification. rsc.orgresearchgate.net Method development would typically involve the systematic optimization of several key parameters to achieve adequate separation from impurities and potential metabolites.
Key Developmental Steps:
Column Selection: A C18 column is a common starting point for RP-HPLC, offering good retention for moderately polar compounds. ijnrd.orgbevital.no
Mobile Phase Optimization: A mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent (like acetonitrile or methanol) is typically used. rsc.orgbevital.no The gradient or isocratic elution profile would be adjusted to ensure a good peak shape and resolution. The pH of the aqueous phase is critical for ionizable compounds like carboxylic acids and would be optimized to control retention and peak symmetry. ijnrd.org
Detector Selection: A Diode-Array Detector (DAD) or a UV detector would be suitable for detecting the pyridine ring chromophore. rsc.orgijnrd.org For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. bevital.nod-nb.info LC-MS/MS allows for quantification based on specific mass-to-charge (m/z) transitions, greatly reducing interferences. nih.gov
Once the method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Validation demonstrates that the method's performance characteristics are suitable and reliable. ijnrd.org The typical validation parameters are outlined in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | Peak purity analysis; no interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.998. rsc.org |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by linearity studies. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery studies. | Recovery typically between 98-102%. researchgate.net |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 2%. rsc.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). | RSD of results should remain within acceptable limits. |
Application of Stable Isotope Internal Standards in Research
In quantitative bioanalysis using LC-MS/MS, the use of an appropriate internal standard (IS) is critical for achieving high accuracy and precision. scispace.com An IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Its purpose is to correct for variability during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume and ionization suppression/enhancement). scispace.com
For the quantification of this compound, the ideal IS is a stable isotope-labeled (SIL) version of the analyte itself. scispace.com SIL internal standards, such as a deuterated or ¹³C-labeled analogue, are considered the "gold standard" because they have nearly identical chemical and physical properties to the unlabeled analyte. nih.gov This ensures they co-elute chromatographically and experience the same matrix effects, leading to the most accurate correction. scispace.com
The synthesis of a SIL-IS for this compound could involve incorporating deuterium (B1214612) (²H or D) atoms at positions not susceptible to metabolic exchange or ¹³C atoms into the pyridine ring or the propoxy chain. nih.gov For example, a deuterated standard could be synthesized using deuterated reagents in the final steps of the synthetic pathway. nih.gov
The use of a SIL-IS provides significant advantages over using a structural analogue (a different molecule with similar structure). While a structural analogue can correct for some variability, it will not have identical chromatographic retention or experience the exact same ionization effects as the analyte, which can lead to inaccuracies. scispace.com
| Characteristic | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analogue Internal Standard |
|---|---|---|
| Chemical Structure | Identical to analyte, with isotopic substitution (e.g., D, ¹³C, ¹⁵N). | Similar but distinct chemical structure. |
| Chromatographic Behavior | Co-elutes with the analyte (or has a very small, predictable shift with deuterium labeling). | Elutes at a different retention time. |
| Mass Spectrometry | Distinguished from the analyte by its higher mass. | Has a different mass and potentially different fragmentation pattern. |
| Correction for Matrix Effects | Excellent. Experiences the same ionization suppression or enhancement as the analyte. | Partial to poor. May experience different matrix effects due to different retention times and ionization properties. |
| Correction for Extraction Recovery | Excellent. Behaves identically to the analyte during all sample preparation steps. | Good, but may have different recovery if physicochemical properties are not perfectly matched. |
| Accuracy & Precision | Highest level of accuracy and precision. scispace.com | Generally lower accuracy and precision compared to SIL-IS. |
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for 6-(3,3,3-Trifluoropropoxy)nicotinic Acid Derivatives
The nicotinic acid moiety is a well-established pharmacophore present in various therapeutic agents. wikipedia.orgdrugbank.com Its derivatives have shown activity against a range of biological targets. The introduction of a 3,3,3-trifluoropropoxy group at the 6-position of the nicotinic acid scaffold can significantly alter its electronic and lipophilic properties, potentially leading to novel biological activities.
Future research should focus on screening derivatives of this compound against a diverse array of biological targets. Based on the known activities of related nicotinic acid derivatives, several target classes warrant investigation. For instance, nicotinic acid itself is known to modulate lipid metabolism through the activation of G protein-coupled receptors like hydroxycarboxylic acid receptor 2 (HCA2) and HCA3. wikipedia.org Derivatives of the title compound could be explored for their potential as more potent and selective modulators of these receptors for the treatment of dyslipidemia.
Furthermore, the structural similarities to other bioactive molecules suggest additional avenues for exploration. For example, derivatives of nicotinic acid have been investigated as inhibitors of stearoyl-CoA desaturase (SCD), an enzyme implicated in metabolic diseases. nih.gov The unique properties of the trifluoropropoxy group could be leveraged to design potent and selective SCD inhibitors. Another area of interest is the transient receptor potential melastatin 8 (TRPM8) channel, where a nicotinic acid derivative has been identified as a clinical candidate for the treatment of migraine. nih.gov
A systematic screening approach, coupled with target-based drug design, will be crucial in identifying novel biological targets for this class of compounds. High-throughput screening (HTS) of large compound libraries derived from the this compound scaffold against various enzymes, receptors, and ion channels could unveil unexpected therapeutic opportunities.
| Potential Biological Target Class | Example Target | Therapeutic Area |
| G-Protein Coupled Receptors | Hydroxycarboxylic acid receptor 2 (HCA2) | Dyslipidemia |
| Enzymes | Stearoyl-CoA Desaturase (SCD) | Metabolic Diseases |
| Ion Channels | Transient Receptor Potential Melastatin 8 (TRPM8) | Neuropathic Pain, Migraine |
| Kinases | Various | Oncology, Inflammation |
| Nuclear Receptors | Various | Metabolic Diseases, Oncology |
Advanced Computational Approaches in Drug Discovery and Design
In recent years, computational chemistry and molecular modeling have become indispensable tools in the drug discovery and design process. These methods provide valuable insights into drug-receptor interactions, guide the optimization of lead compounds, and predict the pharmacokinetic properties of new chemical entities. For this compound and its derivatives, a multi-scale computational approach can be employed to accelerate their development. mdpi.com
Quantum mechanics (QM) methods, such as density functional theory (DFT), can be utilized to accurately model the electronic structure and reactivity of the fluorinated scaffold. mdpi.com This information is crucial for understanding the non-covalent interactions that govern ligand binding to a biological target. Molecular dynamics (MD) simulations can provide a dynamic picture of how these molecules interact with their protein targets, revealing key binding modes and conformational changes. mdpi.com
Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can offer a balance between computational cost and accuracy for studying enzymatic reactions or complex biological systems. mdpi.com These advanced computational techniques can be used to:
Predict Binding Affinities: Calculate the binding free energies of this compound derivatives to their putative targets.
Guide Lead Optimization: Identify modifications to the scaffold that can enhance binding affinity and selectivity.
Elucidate Mechanisms of Action: Investigate the detailed molecular interactions responsible for the biological activity of these compounds.
Predict ADMET Properties: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, helping to prioritize compounds for synthesis and experimental testing.
| Computational Method | Application in Drug Discovery |
| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity. |
| Molecular Dynamics (MD) Simulations | Characterization of ligand-receptor interactions and conformational dynamics. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions and complex biological systems. |
| Virtual Screening | Identification of potential hit compounds from large chemical databases. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. |
Development of Innovative Synthetic Routes for Fluorinated Nicotinic Acid Scaffolds
The efficient and versatile synthesis of fluorinated nicotinic acid scaffolds is a critical prerequisite for the exploration of their therapeutic potential. While several methods for the synthesis of fluorinated pyridines and nicotinic acids have been reported, the development of novel and more efficient synthetic routes remains an active area of research. nih.govresearchgate.net
Future efforts in this area should focus on the development of late-stage fluorination techniques that allow for the introduction of the trifluoropropoxy group at a late step in the synthetic sequence. This would enable the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Methods such as copper-mediated fluorination of boronic acids could be adapted for the synthesis of these compounds. nih.gov
Furthermore, the development of catalytic and asymmetric methods for the synthesis of chiral derivatives of this compound would be highly valuable, as stereochemistry often plays a crucial role in determining the biological activity and safety of a drug. The exploration of novel building blocks and reagents will also be important for expanding the chemical space accessible from this scaffold. researchgate.net
Key areas for future synthetic research include:
Late-Stage Functionalization: Developing methods to introduce the trifluoropropoxy group and other functionalities in the final steps of the synthesis.
Catalytic Methods: Employing transition metal catalysis to achieve efficient and selective transformations.
Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis.
Biocatalysis: Exploring the use of enzymes to perform selective transformations on the nicotinic acid scaffold.
Interdisciplinary Research Integrating Chemical Biology and Preclinical Pharmacology
The successful translation of a promising chemical scaffold from the laboratory to the clinic requires a highly integrated and interdisciplinary research approach. The development of this compound and its derivatives will necessitate close collaboration between chemists, biologists, and pharmacologists.
Chemical biology will play a pivotal role in designing and synthesizing molecular probes to identify and validate the biological targets of these compounds. These probes, which could include fluorescently labeled or biotinylated derivatives, will be instrumental in cellular and in vivo imaging studies to understand the mechanism of action.
Preclinical pharmacology studies will be essential to evaluate the efficacy, safety, and pharmacokinetic profile of lead compounds in relevant animal models of disease. nih.gov These studies will provide the critical data needed to support the advancement of a drug candidate into clinical trials. The integration of these disciplines will create a feedback loop, where the results from biological and pharmacological studies inform the design and synthesis of new and improved derivatives. This iterative process of design, synthesis, and testing is the hallmark of modern drug discovery.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-(3,3,3-trifluoropropoxy)nicotinic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., TBTU for amide bond formation) and controlling reaction stoichiometry, as demonstrated in analogous trifluoroethoxy nicotinic acid syntheses . Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended for purification, as validated in the isolation of 6-(2,2,2-trifluoroethoxy)nicotinic acid derivatives . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate stability, particularly given the sensitivity of trifluoromethyl groups to hydrolysis .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular structure and fluorine substitution patterns . For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended, as applied to structurally similar nicotinic acid derivatives . Differential scanning calorimetry (DSC) can identify polymorphic forms, which may affect bioavailability in downstream applications .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent degradation of the trifluoropropoxy group. Safety data sheets for analogous trifluoromethyl nicotinic acids emphasize avoiding moisture and excessive heat, which can lead to hydrolysis or decarboxylation . For laboratory handling, use nitrile gloves and fume hoods to minimize inhalation risks, as advised for nicotinic acid derivatives with volatile fluorinated side chains .
Advanced Research Questions
Q. What strategies can address regioselectivity challenges during the introduction of the 3,3,3-trifluoropropoxy group to the nicotinic acid core?
- Methodological Answer : Regioselectivity can be controlled via directed ortho-metalation using lithium amides or by employing protecting groups (e.g., silyl ethers) on the pyridine ring. For example, studies on 6-(2,2,2-trifluoroethoxy)nicotinic acid demonstrate that electron-withdrawing groups at the 5-position direct substitution to the 6-position . Computational modeling (DFT calculations) of transition states can predict substituent effects on reaction pathways, as applied in fluorinated pyridine syntheses .
Q. How can computational modeling predict the biological interactions of this compound with target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like cyclooxygenase or viral proteases. These methods rely on crystal structures of homologous proteins (e.g., PDB ID 1EQG for nicotinic acid derivatives) to assess binding affinity and fluorinated side-chain effects on hydrophobic interactions . Free energy perturbation (FEP) calculations quantify the impact of trifluoropropoxy substitution on binding thermodynamics .
Q. What are the potential degradation pathways of this compound under physiological conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS analysis can identify degradation products. Hydrolysis of the trifluoropropoxy group to 3,3,3-trifluoropropanol and nicotinic acid is likely, as observed in related trifluoroethoxy compounds . Oxidative stress testing (e.g., HO exposure) evaluates resistance to radical-mediated degradation, critical for drug development .
Q. How does isotopic labeling (e.g., or ) enhance metabolic studies of this compound?
- Methodological Answer : Isotopic labeling at the carboxylic acid group () or trifluoropropoxy oxygen () enables tracking via mass spectrometry in pharmacokinetic assays. For example, -labeled nicotinic acids have been used to quantify hepatic metabolism and excretion rates . Stable isotope-resolved NMR (e.g., - HSQC) maps metabolic flux in real-time .
Contradictions and Limitations in Current Evidence
- Safety data sheets for similar compounds conflict on environmental hazard classification: Some classify trifluorinated nicotinic acids as non-marine pollutants , while others recommend containment to prevent aquatic toxicity .
- Synthetic yields for trifluoropropoxy derivatives are inconsistently reported, likely due to variability in starting material purity and reaction scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
